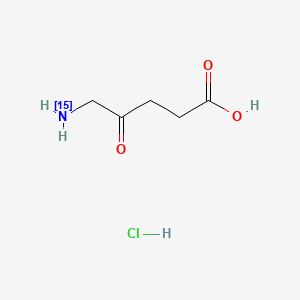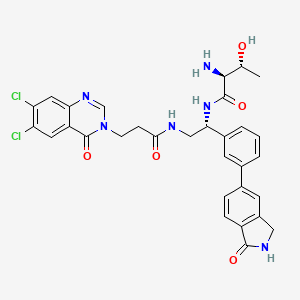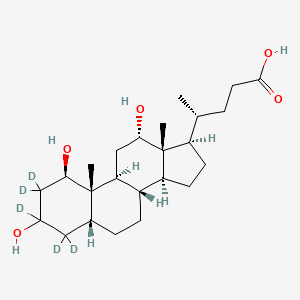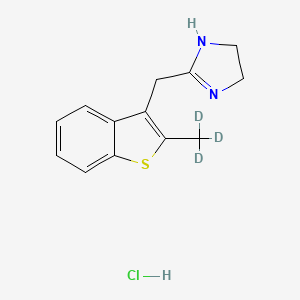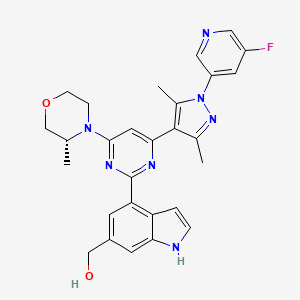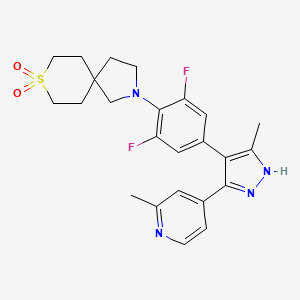
Lrrk2-IN-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lrrk2-IN-5 is a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), a protein kinase implicated in Parkinson’s disease. This compound has shown significant potential in preclinical studies for its ability to inhibit LRRK2 activity, making it a promising candidate for therapeutic development in neurodegenerative diseases.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Lrrk2-IN-5 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The process typically starts with the preparation of a core scaffold, followed by the introduction of various functional groups through nucleophilic substitution, palladium-catalyzed cross-coupling reactions, and other organic transformations. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality of the final product.
化学反応の分析
Types of Reactions: Lrrk2-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Lrrk2-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of LRRK2 inhibitors and to develop new analogs with improved potency and selectivity.
Biology: Employed in cellular and animal models to investigate the role of LRRK2 in various biological processes, such as autophagy, mitochondrial function, and neuronal survival.
Medicine: Explored as a potential therapeutic agent for the treatment of Parkinson’s disease and other neurodegenerative disorders by inhibiting LRRK2 activity and preventing the progression of neuronal damage.
Industry: Utilized in the development of diagnostic assays and biomarkers for LRRK2 activity, aiding in the early detection and monitoring of Parkinson’s disease.
作用機序
Lrrk2-IN-5 exerts its effects by binding to the kinase domain of LRRK2, thereby inhibiting its enzymatic activity. This inhibition prevents the phosphorylation of downstream substrates, such as Rab proteins, which are involved in various cellular processes like vesicle trafficking and autophagy. By blocking LRRK2 activity, this compound can modulate these pathways and potentially alleviate the pathological effects associated with LRRK2 mutations in Parkinson’s disease.
類似化合物との比較
LRRK2-IN-1: Another potent LRRK2 inhibitor with a different chemical structure but similar inhibitory activity.
GNE-7915: A selective LRRK2 inhibitor with high potency and favorable pharmacokinetic properties.
DNL201: An oral LRRK2 inhibitor currently in clinical trials for Parkinson’s disease.
Uniqueness of Lrrk2-IN-5: this compound stands out due to its high selectivity for LRRK2 over other kinases, reducing the likelihood of off-target effects. Additionally, its favorable pharmacokinetic profile, including good oral bioavailability and brain penetration, makes it a promising candidate for further development as a therapeutic agent for neurodegenerative diseases.
特性
分子式 |
C24H26F2N4O2S |
|---|---|
分子量 |
472.6 g/mol |
IUPAC名 |
2-[2,6-difluoro-4-[5-methyl-3-(2-methylpyridin-4-yl)-1H-pyrazol-4-yl]phenyl]-8λ6-thia-2-azaspiro[4.5]decane 8,8-dioxide |
InChI |
InChI=1S/C24H26F2N4O2S/c1-15-11-17(3-7-27-15)22-21(16(2)28-29-22)18-12-19(25)23(20(26)13-18)30-8-4-24(14-30)5-9-33(31,32)10-6-24/h3,7,11-13H,4-6,8-10,14H2,1-2H3,(H,28,29) |
InChIキー |
WMOGDWORLOIQCD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=C1)C2=NNC(=C2C3=CC(=C(C(=C3)F)N4CCC5(C4)CCS(=O)(=O)CC5)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


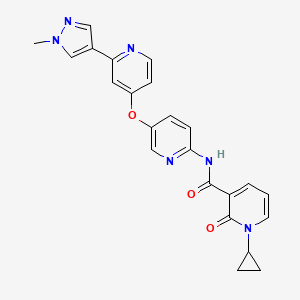
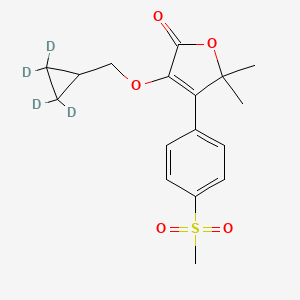
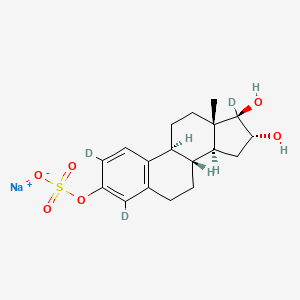

![(2R)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-cyclopropyl-1-(4-fluorophenyl)sulfonyl-1',1'-dioxospiro[2H-indole-3,4'-thiane]-5-carboxamide](/img/structure/B12413886.png)
